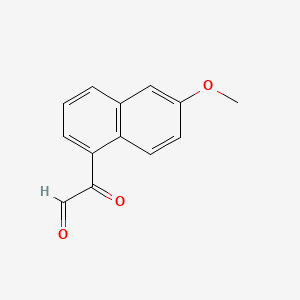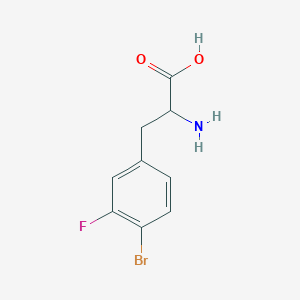
5-(ethoxymethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethoxymethyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with an ethoxymethyl group attached to the 5-position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethoxymethyl)-1H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 5-hydroxymethylindole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic methods using heterogeneous catalysts can be employed to facilitate the reaction and improve the overall yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-(Ethoxymethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and are conducted in solvents like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of 5-(ethoxymethyl)indole-2-carboxylic acid.
Reduction: Formation of 5-(ethoxymethyl)indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(Ethoxymethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(ethoxymethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)-1H-indole: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.
5-(Methoxymethyl)-1H-indole: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
5-(Chloromethyl)-1H-indole: Similar structure but with a chloromethyl group instead of an ethoxymethyl group.
Uniqueness
5-(Ethoxymethyl)-1H-indole is unique due to its specific ethoxymethyl substitution, which can influence its chemical reactivity and biological activity. The ethoxymethyl group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
5-(ethoxymethyl)-1H-indole |
InChI |
InChI=1S/C11H13NO/c1-2-13-8-9-3-4-11-10(7-9)5-6-12-11/h3-7,12H,2,8H2,1H3 |
Clave InChI |
GNXULNYWLUFOEG-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=CC2=C(C=C1)NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate](/img/structure/B12443798.png)


![(2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12443811.png)






![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B12443873.png)
![Ethyl 4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B12443880.png)

